molecular formula C12H10O3S2 B12068790 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde

4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde

Cat. No.: B12068790
M. Wt: 266.3 g/mol
InChI Key: DVWLZYKXMABYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde is a substituted benzaldehyde featuring a sulfonyl group at the para-position of the benzene ring, which is further bonded to a thiophen-2-ylmethyl moiety.

Properties

Molecular Formula

C12H10O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

4-(thiophen-2-ylmethylsulfonyl)benzaldehyde

InChI

InChI=1S/C12H10O3S2/c13-8-10-3-5-12(6-4-10)17(14,15)9-11-2-1-7-16-11/h1-8H,9H2

InChI Key

DVWLZYKXMABYOV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CS(=O)(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde typically involves the following steps:

    Formation of Thiophen-2-ylmethyl Sulfone: This can be achieved by reacting thiophen-2-ylmethanol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Aldehyde Formation: The thiophen-2-ylmethyl sulfone is then subjected to formylation to introduce the aldehyde group. This can be done using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid like titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-((Thiophen-2-ylmethyl)sulfonyl)benzoic acid.

    Reduction: 4-((Thiophen-2-ylmethyl)sulfonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its structural features allow for the design of analogs that may possess enhanced biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde show promising anticancer properties. For instance, thiazole-based compounds derived from this scaffold have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG25.2Kinase inhibition
Compound BMCF73.8Apoptosis induction

Anti-inflammatory Properties

The sulfonamide moiety in 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde contributes to its anti-inflammatory activity. It has been shown to inhibit lipoxygenase enzymes, which play a critical role in inflammatory processes. This property makes it a candidate for treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

Beyond medicinal applications, 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde is also explored in material science for its potential use in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds containing thiophene groups can be utilized in OLEDs due to their favorable electronic properties. The incorporation of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde into polymer matrices has been studied for enhancing the efficiency and stability of OLED materials .

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives based on 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde. The results showed that certain derivatives had an IC50 value below 5 µM against multiple cancer cell lines, indicating strong anticancer potential .
  • Anti-inflammatory Activity : In a separate investigation, a derivative was tested for its ability to inhibit lipoxygenase activity in vitro, demonstrating significant inhibition at low concentrations. This supports its potential as an anti-inflammatory agent .
  • Material Science Application : A recent patent highlighted the use of thiophene-containing compounds in the formulation of OLEDs, where the incorporation of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde improved device performance metrics such as brightness and operational lifetime .

Mechanism of Action

The mechanism of action of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, while the thiophene and benzaldehyde moieties can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzaldehyde Derivatives

Compound Name Substituent Key Properties/Applications Biological Activity References
4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde Thiophen-2-ylmethyl sulfonyl Electrophilic aldehyde for drug synthesis Not reported N/A
4-Methylsulfonylbenzaldehyde Methyl sulfonyl Antibiotic precursor, hydrogen-bonded crystal None mentioned
4-(Trifluoromethyl)benzaldehyde Trifluoromethyl Antimicrobial agent synthesis Active against Bacillus strains
4-(N,N-Dimethylamino)benzaldehyde N,N-Dimethylamino Cyanine dye synthesis Solvatochromic properties
4-Hydroxybenzaldehyde Hydroxyl Natural product isolation Antioxidant potential

Research Findings and Implications

  • Synthetic Utility: Sulfonyl-substituted benzaldehydes like 4-methylsulfonylbenzaldehyde are pivotal in forming heterocyclic compounds (e.g., benzothiazinanones) . The thiophen-2-ylmethyl variant may similarly serve as a building block for sulfur-containing pharmaceuticals.
  • Biological Activity : Trifluoromethyl and thiourea-linked benzaldehydes exhibit antimicrobial and anti-inflammatory properties , suggesting that the target compound’s thiophene moiety could enhance interactions with biological targets.
  • Material Science: Amino- and styryl-substituted benzaldehydes demonstrate applications in optoelectronics , whereas the sulfonyl-thiophene group may offer unique electronic properties for functional materials.

Biological Activity

4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Molecular Information:

  • IUPAC Name: 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde
  • Molecular Formula: C11H11O2S2
  • Molecular Weight: 239.34 g/mol

The biological activity of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of specific enzymes or receptors involved in disease pathways.

Biological Activities

  • Antimicrobial Activity:
    • Studies have shown that compounds containing thiophene and sulfonyl moieties exhibit significant antimicrobial properties. In vitro assays indicate that 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde demonstrates activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity:
    • The compound has been evaluated for its anticancer potential. In a study involving glioblastoma multiforme cell lines, it was found to reduce cell viability significantly at concentrations as low as 50 μM, suggesting a potential role in cancer therapy . The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects:
    • Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde on glioblastoma cells. Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like temozolomide .

Concentration (μM)Cell Viability (%)
590
2575
5050
10030

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at concentrations ranging from 10 to 100 μg/mL .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL

Research Findings

  • Synthesis and Characterization:
    The synthesis of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde typically involves the reaction between thiophenes and sulfonyl chlorides under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .
  • Structure-Activity Relationship (SAR):
    Investigations into the SAR of related compounds reveal that modifications to the thiophene ring or sulfonyl group can enhance biological activity. For instance, introducing electron-withdrawing groups may increase potency against specific targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde, and what critical parameters influence the reaction yield?

  • Methodological Answer : A standard approach involves reacting 4-formylbenzenesulfonyl chloride with thiophen-2-ylmethanol or its derivative under basic conditions. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
  • Temperature : Reactions are typically conducted at 0–25°C to control exothermic sulfonation.
  • Stoichiometry : Excess thiophen-2-ylmethyl reagent (1.2–1.5 eq.) improves yield.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from unreacted sulfonyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde, and how should researchers interpret key spectral data?

  • Methodological Answer :

  • 1H NMR : The aldehyde proton appears as a singlet near δ 10.09 ppm. Thiophene protons resonate at δ 6.8–7.5 ppm, split by coupling. The sulfonyl-linked CH₂ group shows as a triplet (~δ 4.2 ppm) .
  • 13C NMR : The aldehyde carbon is observed at ~δ 190 ppm. Sulfonyl carbons appear at ~δ 55–60 ppm, while thiophene carbons range from δ 120–140 ppm .
  • UHPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%). Retention times vary by column (e.g., 0.64 min for similar sulfonyl benzaldehydes) .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step when synthesizing 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde to minimize byproducts?

  • Methodological Answer :

  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonate ester formation .
  • Moisture control : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.
  • Byproduct mitigation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Quench unreacted sulfonyl chloride with ice-cold water .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare DFT-calculated NMR shifts (e.g., using Gaussian) with experimental data. Adjust for solvent effects (e.g., CDCl₃ vs. gas phase) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or conformation. For example, similar benzaldehyde derivatives have been structurally confirmed via single-crystal diffraction .
  • Dynamic NMR : Probe rotational barriers in sulfonyl-thiophene linkages if splitting patterns deviate from predictions .

Q. What are the mechanistic considerations for the stability of the sulfonyl group in 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde under different pH conditions?

  • Methodological Answer :

  • Acidic conditions (pH < 3) : The sulfonyl group may hydrolyze to sulfonic acid. Stabilize by avoiding prolonged exposure to HCl or H₂SO₄ .
  • Basic conditions (pH > 10) : The aldehyde is susceptible to Cannizzaro disproportionation. Use buffered solutions (pH 7–8) for kinetic studies .
  • Thermal stability : Decomposition occurs above 150°C. Store at –20°C under desiccation .

Q. How does the thiophene moiety influence the reactivity of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde in cross-coupling or cycloaddition reactions?

  • Methodological Answer :

  • Electrophilic substitution : The thiophene’s electron-rich nature directs reactions to the α-position. For example, bromination occurs at the 5-position of thiophene .
  • Coordination chemistry : The sulfur atom can act as a ligand for transition metals (e.g., Pd in Suzuki couplings), enabling C–C bond formation .
  • Cycloaddition : Use in Huisgen azide-alkyne click reactions by functionalizing the aldehyde group into an alkyne .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in melting point or solubility data reported for 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde across literature sources?

  • Methodological Answer :

  • Recrystallization : Repurify the compound using mixed solvents (e.g., ethanol/water) to remove impurities affecting physical properties .
  • DSC/TGA analysis : Confirm thermal behavior (melting point, decomposition) via differential scanning calorimetry .
  • Solubility testing : Use standardized protocols (e.g., shake-flask method) in buffered solutions at 25°C .

Q. What experimental controls are critical when evaluating the biological activity of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde derivatives?

  • Methodological Answer :

  • Negative controls : Include parent benzaldehyde and sulfonyl-free analogs to isolate the thiophene’s contribution .
  • Dose-response curves : Test concentrations from 1 nM–100 μM to identify IC₅₀ values in cytotoxicity assays .
  • Metabolic stability : Assess hepatic microsome stability (e.g., human/rat) to rule out rapid degradation in bioactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.